Ethyl 3-amino-4-cyanobenzoate
Overview
Description
Ethyl 3-amino-4-cyanobenzoate: is an organic compound with the molecular formula C10H10N2O2. It is a derivative of benzoic acid, featuring an amino group at the third position and a cyano group at the fourth position on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Ethyl 3-amino-4-cyanobenzoate are currently unknown
Action Environment
It is recommended to be stored in a dark place, sealed in dry conditions, at 2-8°c , suggesting that light, moisture, and temperature could potentially affect its stability.
Biochemical Analysis
Biochemical Properties
Ethyl 3-amino-4-cyanobenzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds . The interaction with these enzymes can lead to the formation of reactive metabolites, which may further participate in subsequent biochemical reactions. Additionally, this compound has been identified as an inhibitor of certain cytochrome P450 isoforms, such as CYP1A2 . This inhibition can affect the metabolic pathways of other substrates processed by these enzymes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of signaling pathways involved in cell proliferation and apoptosis . It has also been reported to affect the expression of genes related to oxidative stress and inflammation. Furthermore, this compound can alter cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of cytochrome P450 enzymes, leading to competitive inhibition . This inhibition can result in the accumulation of substrates that are normally metabolized by these enzymes. Additionally, this compound can induce changes in gene expression by modulating transcription factors and signaling pathways involved in gene regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Over time, this compound can undergo degradation, leading to the formation of degradation products that may have different biochemical properties. Long-term studies have shown that prolonged exposure to this compound can result in persistent changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of reactive metabolites and the inhibition of critical metabolic enzymes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The interaction with cytochrome P450 enzymes also affects the metabolic flux of other substrates processed by these enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function . This compound can be localized to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The subcellular localization is determined by targeting signals and post-translational modifications that direct this compound to specific organelles . The localization to mitochondria, for example, can affect mitochondrial function and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-amino-4-cyanobenzoate can be synthesized through several methods. One common approach involves the reaction of ethyl 3-nitro-4-cyanobenzoate with a reducing agent to convert the nitro group to an amino group. The reaction typically uses hydrogen gas in the presence of a palladium catalyst under mild conditions.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reduction processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-4-cyanobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of acylated or sulfonylated derivatives.
Scientific Research Applications
Ethyl 3-amino-4-cyanobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Ethyl 4-amino-3-cyanobenzoate: Similar structure but with different positioning of the amino and cyano groups.
Ethyl 3-amino-4-methylbenzoate: Similar structure but with a methyl group instead of a cyano group.
Ethyl 3-amino-4-methoxybenzoate: Similar structure but with a methoxy group instead of a cyano group.
Uniqueness: Ethyl 3-amino-4-cyanobenzoate is unique due to the presence of both an amino and a cyano group on the benzene ring. This combination of functional groups imparts distinct reactivity and allows for the synthesis of a wide range of derivatives with diverse biological and chemical properties.
Properties
IUPAC Name |
ethyl 3-amino-4-cyanobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)7-3-4-8(6-11)9(12)5-7/h3-5H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALFCRPCHIPAAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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